

Application of DNP-Quenched Fluorogenic Substrates in Enzyme Assays

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Compound of Interest

Compound Name: *Dnp-Pro-OH*

Cat. No.: *B555908*

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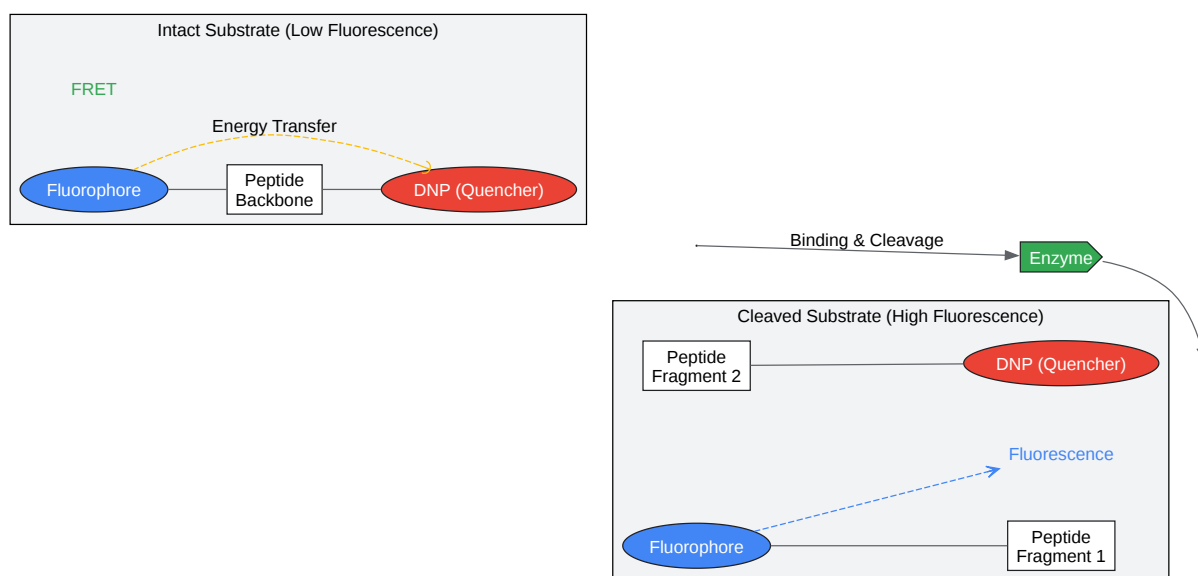
Introduction

Fluorogenic peptide substrates incorporating a 2,4-Dinitrophenyl (DNP) group are powerful tools for the continuous monitoring of enzyme activity. In these substrates, the DNP moiety typically functions as a quencher, suppressing the fluorescence of a nearby fluorophore through Fluorescence Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide backbone separates the fluorophore from the DNP quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. This principle allows for sensitive and real-time kinetic analysis of various proteases, making these substrates invaluable in basic research, drug discovery, and diagnostics.

While "**DNP-Pro-OH**" itself is a core structural element, it is typically part of a larger peptide sequence designed for specific enzyme targets. The proline residue can be crucial for recognition by certain proteases, and the overall sequence dictates the substrate's specificity.

Principle of FRET-Based Enzyme Assays using DNP-Quenched Substrates

The fundamental principle of these assays is the distance-dependent transfer of energy from an excited-state fluorophore to the DNP quencher.



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Fig. 1: FRET-based enzymatic cleavage of a DNP-quenched substrate.

Applications in Enzyme Assays

DNP-quenched fluorogenic substrates are versatile and have been developed for a wide range of proteases. The specificity is determined by the amino acid sequence of the peptide

backbone.

Enzyme Target	Example Substrate	Application Notes
Angiotensin-Converting Enzyme 2 (ACE2)	Mca-Ala-Pro-Lys(Dnp)-OH	Used to detect ACE2 activity in various tissues like the heart and lungs.[1] The cleavage of the Pro-Lys bond separates the Mca fluorophore from the DNP quencher.
Caspase-1 (ICE)	Mca-YVADAPK(Dnp)-OH	An excellent substrate for caspase-1, with cleavage occurring between the Ala and Asp residues. Also serves as a substrate for ACE2.
Caspase-3	Mca-DEVDAPK(Dnp)-OH	A fluorogenic substrate for detecting caspase-3 activity, a key enzyme in apoptosis.[2]
Matrix Metalloproteinases (MMPs)	Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH	Employed in studies of MMP activity and for screening potential inhibitors.[3]
Angiotensin-Converting Enzyme (ACE)	Abz-FRK(Dnp)P-OH	Utilized for the measurement of ACE activity in plasma and tissues.[4]

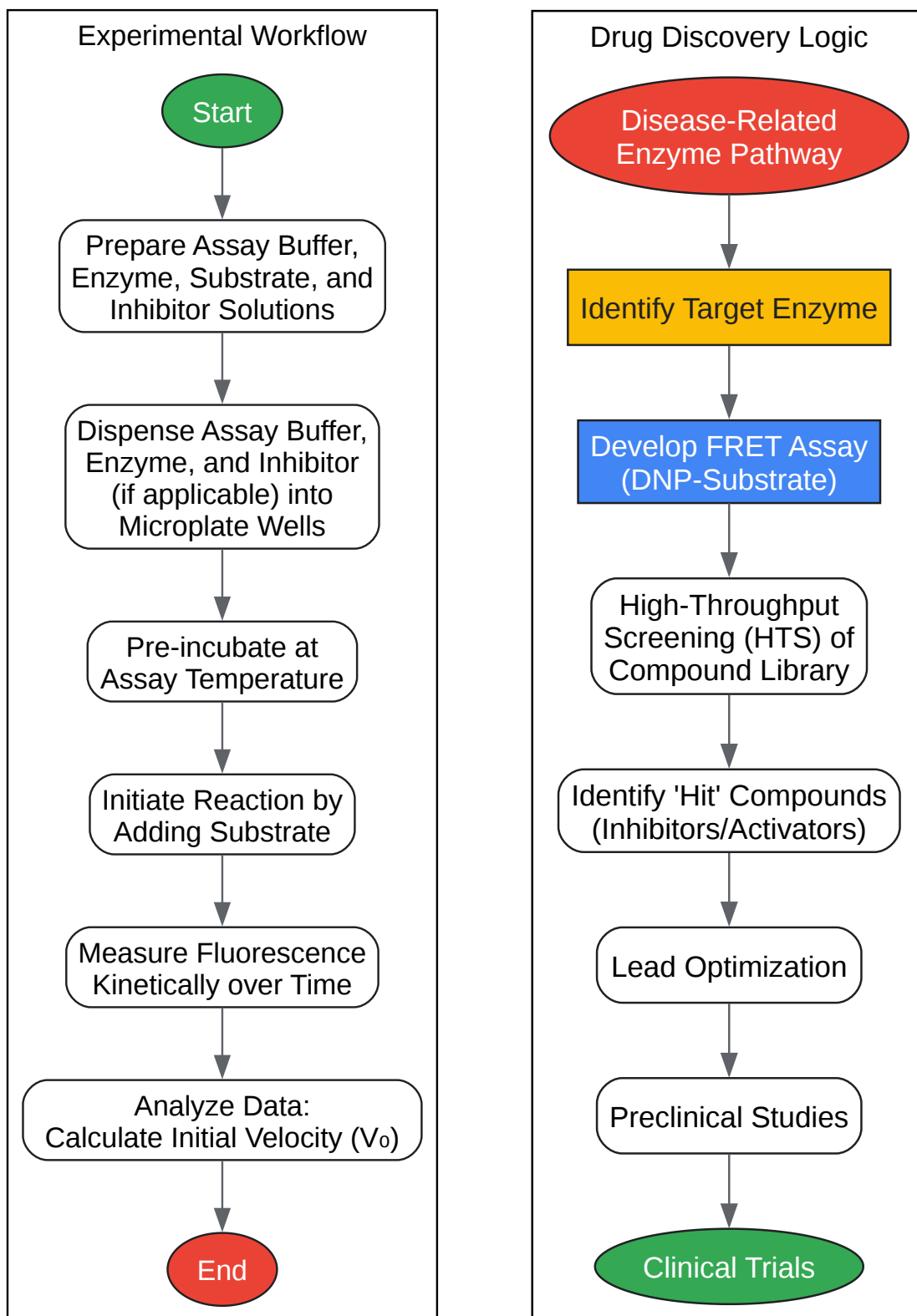
Negative Controls

In MMP assays, peptides like Dnp-GPLG (Dnp-Gly-Pro-Leu-Gly-OH) can be used as a negative control.[5] These peptides, which contain the DNP group but may lack a fluorophore or a cleavable sequence for the enzyme of interest, help to account for non-specific fluorescence changes or compound interference.

Experimental Protocols

General Protocol for a Continuous Fluorometric Enzyme Assay

This protocol provides a general framework. Specific parameters such as buffer composition, substrate concentration, and enzyme concentration should be optimized for each specific enzyme and substrate pair.



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